molecular formula C21H26O2 B1678897 Plomestane CAS No. 77016-85-4

Plomestane

Cat. No.: B1678897
CAS No.: 77016-85-4
M. Wt: 310.4 g/mol
InChI Key: JKPDEYAOCSQBSZ-OEUJLIAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MDL-18962, also known as plomestane or propargylestrenedione, is a steroidal, irreversible aromatase inhibitor. It was developed by Marion Merrell Dow (now Hoechst AG) as an antineoplastic agent for the treatment of breast cancer. The compound is known for its ability to significantly reduce estrogen levels with a single administration .

Preparation Methods

MDL-18962 is synthesized through a series of chemical reactions starting from androstenedione. The key step involves the introduction of a propargyl group at the C-10 position of the steroid nucleus. The synthetic route typically includes:

    Step 1: Conversion of androstenedione to 10-propargyl-androstenedione.

    Step 2: Oxidation of the intermediate to form the final product, MDL-18962.

Chemical Reactions Analysis

MDL-18962 undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups on the steroid nucleus.

    Substitution: The propargyl group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

MDL-18962 has several scientific research applications:

Mechanism of Action

MDL-18962 exerts its effects by irreversibly binding to the aromatase enzyme, which is responsible for the conversion of androgens to estrogens. This binding inactivates the enzyme, leading to a significant reduction in estrogen levels. The molecular target is the active site of the aromatase enzyme, and the pathway involves the formation of a covalent bond between the inhibitor and the enzyme .

Comparison with Similar Compounds

MDL-18962 is unique among aromatase inhibitors due to its irreversible binding mechanism. Similar compounds include:

    Exemestane: Another steroidal aromatase inhibitor with a similar mechanism of action.

    Anastrozole: A non-steroidal aromatase inhibitor that reversibly binds to the enzyme.

    Letrozole: Another non-steroidal inhibitor with reversible binding properties.

Compared to these compounds, MDL-18962 offers the advantage of a longer-lasting effect due to its irreversible binding .

Properties

CAS No.

77016-85-4

Molecular Formula

C21H26O2

Molecular Weight

310.4 g/mol

IUPAC Name

(8R,9S,10S,13S,14S)-13-methyl-10-prop-2-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C21H26O2/c1-3-10-21-12-8-15(22)13-14(21)4-5-16-17-6-7-19(23)20(17,2)11-9-18(16)21/h1,13,16-18H,4-12H2,2H3/t16-,17-,18-,20-,21-/m0/s1

InChI Key

JKPDEYAOCSQBSZ-OEUJLIAZSA-N

SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CC#C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34CC#C

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CC#C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

10-PED
10-propargylandrost-4-ene-3,17-dione
10-propargylestr-4-ene-3,17-dione
19-acetylenic androstenedione
MDL 18962
MDL-18,962
plomestane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Plomestane
Reactant of Route 2
Plomestane
Reactant of Route 3
Plomestane
Reactant of Route 4
Plomestane
Reactant of Route 5
Plomestane
Reactant of Route 6
Plomestane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.